



# Application Notes and Protocols for AZD2858 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD2858** is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] The two highly homologous isoforms of GSK-3, GSK-3 $\alpha$  and GSK-3 $\beta$ , are inhibited by **AZD2858** with high potency.[1] A primary function of GSK-3 is its role as a negative regulator in the canonical Wnt/ $\beta$ -catenin signaling pathway.[1] By inhibiting GSK-3, **AZD2858** prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes.[1][2] This mechanism has demonstrated therapeutic potential in preclinical models, particularly in the context of bone formation and fracture healing.[3][4]

These application notes provide detailed protocols for the preparation and administration of **AZD2858** in mice for preclinical research, based on available study data.

### **Data Presentation**

The following tables summarize the in vitro potency of **AZD2858** and the documented in vivo dosage used in mice.

Table 1: In Vitro Potency of AZD2858



| Parameter | Target                     | Value  | Assay Type           |
|-----------|----------------------------|--------|----------------------|
| IC50      | GSK-3α                     | 0.9 nM | Biochemical Assay    |
| IC50      | GSK-3β                     | 5 nM   | Biochemical Assay    |
| IC50      | GSK-3 (unspecified)        | 68 nM  | Biochemical Assay[1] |
| Ki        | GSK-3β                     | 4.9 nM | Biochemical Assay[1] |
| IC50      | Tau Phosphorylation (S396) | 76 nM  | Cell-based Assay[1]  |

Table 2: Summary of AZD2858 Administration Parameters in Mice

| Parameter               | Value                                                  | Animal Model         | Study Focus  | Reference |
|-------------------------|--------------------------------------------------------|----------------------|--------------|-----------|
| Dosage                  | 30 mg/kg                                               | BALB/c mice          | Osteogenesis | [5]       |
| Administration<br>Route | Subcutaneous (s.c.)                                    | BALB/c mice          | Osteogenesis | [5]       |
| Frequency               | Not explicitly stated                                  | BALB/c mice          | Osteogenesis | [5]       |
| Vehicle                 | DMSO<br>(resuspension),<br>Milli-Q water<br>(dilution) | Glioma<br>xenografts | Cancer       | [6]       |

# **Signaling Pathway**

The therapeutic effects of **AZD2858** are primarily mediated through its modulation of the Wnt/ $\beta$ -catenin signaling pathway. The following diagram illustrates the mechanism of action.





Click to download full resolution via product page

**AZD2858** inhibits GSK-3 $\beta$ , preventing  $\beta$ -catenin degradation.



## **Experimental Protocols**

#### Important Considerations:

- All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.
- Personnel should be properly trained in the administration techniques described below to minimize animal stress and ensure accurate dosing.
- Aseptic techniques should be used for the preparation of all dosing solutions.

# Protocol 1: Preparation of AZD2858 for In Vivo Administration

This protocol is based on the formulation used for in vivo studies with glioma xenografts.[6]

#### Materials:

- AZD2858 powder
- Dimethyl sulfoxide (DMSO), sterile
- Milli-Q water (or sterile water for injection), sterile
- Sterile microcentrifuge tubes or conical tubes
- Vortex mixer

#### Procedure:

- Stock Solution Preparation:
  - Resuspend AZD2858 powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[6]
  - Ensure the powder is completely dissolved by vortexing.



- Store the stock solution at -20°C for long-term storage.
- Dosing Solution Preparation:
  - On the day of administration, thaw the AZD2858 stock solution at room temperature.
  - o Dilute the stock solution with Milli-Q water to the final desired concentration for injection.
    - Note: The final concentration of DMSO in the dosing solution should be minimized (typically <5-10%) to avoid toxicity. Calculate the dilution factor accordingly based on the desired final dose and injection volume.
  - Vortex the dosing solution thoroughly to ensure it is a homogenous suspension/solution.
  - Prepare the dosing solution fresh for each day of use.

## Protocol 2: Subcutaneous (s.c.) Administration in Mice

This protocol describes the subcutaneous administration of **AZD2858**, as documented in a study using a 30 mg/kg dose in BALB/c mice.[5]

#### Materials:

- Prepared AZD2858 dosing solution
- Control vehicle (e.g., Milli-Q water with the same final concentration of DMSO as the drug solution)
- Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
- Animal scale
- 70% ethanol for disinfection

#### Procedure:

Animal Preparation:



- Accurately weigh each mouse on the day of dosing to calculate the precise volume of the AZD2858 solution to be administered.
- Allow the animals to acclimate to the procedure room to minimize stress.
- Dosing Volume Calculation:
  - Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
  - The typical injection volume for subcutaneous administration in mice is 5-10 mL/kg.
- Administration:
  - Restrain the mouse by gently grasping the scruff of the neck.
  - Lift the skin over the dorsal midline (between the shoulder blades) to create a "tent".
  - Wipe the injection site with 70% ethanol.
  - Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
  - Slowly inject the calculated volume of the AZD2858 solution or vehicle. A small bleb should form under the skin.
  - Withdraw the needle and apply gentle pressure to the injection site if necessary.
  - Return the mouse to its home cage and monitor for any adverse reactions.

## Protocol 3: Oral Gavage (PO) Administration in Mice

While the available literature specifies subcutaneous administration for mice, oral gavage has been extensively used for **AZD2858** in rats.[4][7][8] Should this route be chosen for mice, the following general protocol can be adapted.

#### Materials:

- Prepared AZD2858 dosing solution
- Control vehicle



- Sterile syringes (e.g., 1 mL)
- Flexible or ball-tipped gavage needles appropriate for mice (e.g., 20-22 gauge)
- Animal scale

#### Procedure:

- Animal Preparation and Dosing Volume Calculation:
  - Follow steps 1 and 2 as described in Protocol 2.
  - The maximum recommended gavage volume for mice is 10 mL/kg.[9][10]
- Administration:
  - Firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
  - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
  - Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
  - Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
  - Once in the stomach (indicated by reaching the pre-measured depth without resistance),
     slowly administer the calculated volume.
  - Gently remove the needle along the same path of insertion.
  - Return the mouse to its home cage and monitor for signs of distress, such as labored breathing.

# **Experimental Workflow Diagram**



The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of **AZD2858** in a mouse model.





Click to download full resolution via product page

A typical workflow for an in vivo AZD2858 efficacy study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3 inhibition by an orally active small molecule increases bone mass in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD2858
   Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15541572#azd2858-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com